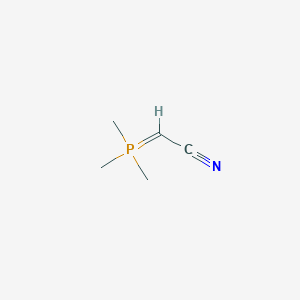
5-Ethoxy-2-methyl-4-nitroaniline
Übersicht
Beschreibung
5-Ethoxy-2-methyl-4-nitroaniline is an organic compound. It is structurally similar to 4-Methoxy-2-nitroaniline and 2-Methyl-5-nitroaniline . These compounds are used in the synthesis of dyes, pigments, and other chemical compounds . They are also involved in the laser-induced decomposition of certain pigments .
Synthesis Analysis
The synthesis of similar compounds, such as 4-Methoxy-2-nitroaniline, involves the growth of single crystals by the slow evaporation method . Another method involves using ortho-toludiene as a raw material and acetic acid as an acylation agent, followed by nitrification reaction using concentrated nitric acid to obtain a nitrified solid .Molecular Structure Analysis
The molecular structure of similar compounds like 4-Methoxy-2-nitroaniline has been analyzed using single crystal X-ray diffraction (XRD) and powder XRD analyses . The various functional groups present in the grown crystal were identified using Fourier transform infrared (FTIR) and FT-Raman spectral analyses .Chemical Reactions Analysis
The principal types of reactions involving aromatic rings like 5-Ethoxy-2-methyl-4-nitroaniline are substitution, addition, and oxidation . Electrophilic addition to alkenes and electrophilic aromatic substitution are both polar, stepwise processes, and the key step for each is attack of an electrophile at carbon to form a cationic intermediate .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques . These include UV–Vis-NIR studies to analyze optical properties, thermal analyses to investigate melting and decomposition points, and dielectric properties analysis at various temperatures and frequencies .Wissenschaftliche Forschungsanwendungen
Spectrophotometric Analysis
5-Ethoxy-2-methyl-4-nitroaniline and similar nitroanilines like 2-methyl-4-nitroaniline have been utilized in spectrophotometric methods. For instance, 2-methyl-4-nitroaniline was used as a spectrophotometric reagent for determining ethinylestradiol in pharmaceutical formulations. This method involved measuring the absorbance of the reaction product formed by the coupling of diazotized nitroaniline with ethinylestradiol, demonstrating its potential in analytical chemistry (Teixeira et al., 2011).
Molecular Structure Analysis
Nitroaniline derivatives have been used to study DNA conformation. A study involving 2-methyl-4-nitroaniline ethylene dimethylammonium hydrobromide formed a crystalline complex with a self-complementary dinucleoside monophosphate, providing insights into the structure of DNA at an atomic resolution (Vyas et al., 1984).
Synthesis of Complex Compounds
Nitroanilines play a crucial role in synthesizing complex organic compounds. For example, the transformation of 2-methoxy-5-nitroaniline into 5-nitroquinolines, and subsequent steps led to the synthesis of pyrrolo[4,3,2-de]quinolines, demonstrating the versatility of nitroanilines in synthetic organic chemistry (Roberts et al., 1997).
Fluorescent Sensing
A study developed a molecularly imprinted fluorescent sensor using 4-nitroaniline for the detection of 4-nitroaniline in water. This sensor demonstrated high sensitivity and selectivity, highlighting the potential of nitroanilines in environmental monitoring (Xie et al., 2020).
Chemical Reactions Study
Nitroanilines have been used to study various chemical reactions, such as the interaction of 4-ethoxy-2-(2,3,3-trichloro-1-nitro-2-propenylidene)benzazetine with methyl- and phenyllithium. This research provided insights into the reactivity and product formation in organic chemistry (Potkin et al., 2001).
Liquid Crystal Research
Research involving 4-nitroaniline derivatives has contributed to understanding the thermal properties of liquid crystals. This study explored how different substituents affect the liquid crystalline properties of certain nitrophenyl compounds (Takenaka & Teshima, 1994).
Wirkmechanismus
The mechanism of action for similar compounds involves electrophilic aromatic substitution . This process involves the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .
Safety and Hazards
Safety data sheets for similar compounds indicate that they may be harmful if swallowed, in contact with skin, or if inhaled . They can cause eye and skin irritation . When heated to decomposition, they emit toxic fumes . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Zukünftige Richtungen
Future research could focus on the growth and characterization of 5-Ethoxy-2-methyl-4-nitroaniline for various applications. For instance, similar compounds have been studied for their potential applications in holographic imaging, integrated optics, frequency conversion, frequency mixing, optical data storage, optical communication, and photonic-integrated circuitry . The nonlinear optical properties of these compounds were measured using the Z-scan technique .
Eigenschaften
IUPAC Name |
5-ethoxy-2-methyl-4-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-3-14-9-5-7(10)6(2)4-8(9)11(12)13/h4-5H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRSNDZBLMCCSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)N)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801279591 | |
| Record name | Benzenamine, 5-ethoxy-2-methyl-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801279591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethoxy-2-methyl-4-nitroaniline | |
CAS RN |
1799439-08-9 | |
| Record name | Benzenamine, 5-ethoxy-2-methyl-4-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1799439-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 5-ethoxy-2-methyl-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801279591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[(E)-2-ethoxyethenyl]benzene](/img/structure/B3048615.png)

![N,N-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B3048618.png)


![5-Amino-4-ethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B3048624.png)



